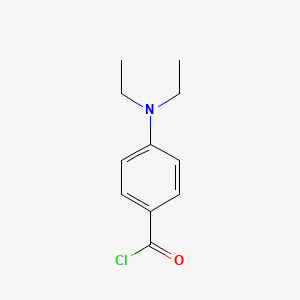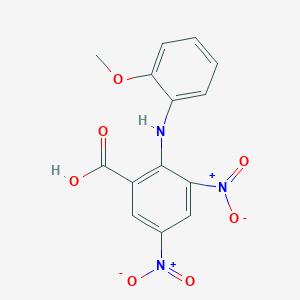
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid is an organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of methoxy, anilino, and dinitro functional groups attached to a benzoic acid core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid typically involves the nitration of 2-(2-Methoxyanilino)benzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration reaction is carefully monitored to prevent over-nitration and to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The anilino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyanilino)-3,5-dinitrobenzoic acid.
Reduction: Formation of 2-(2-Methoxyanilino)-3,5-diaminobenzoic acid.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and anilino groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyanilino)-3-nitrobenzoic acid
- 2-(2-Methoxyanilino)-4,6-dinitrobenzoic acid
- 2-(2-Hydroxyanilino)-3,5-dinitrobenzoic acid
Uniqueness
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a distinct set of chemical reactions compared to its analogs. The presence of both methoxy and dinitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Properties
CAS No. |
65462-57-9 |
|---|---|
Molecular Formula |
C14H11N3O7 |
Molecular Weight |
333.25 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H11N3O7/c1-24-12-5-3-2-4-10(12)15-13-9(14(18)19)6-8(16(20)21)7-11(13)17(22)23/h2-7,15H,1H3,(H,18,19) |
InChI Key |
VAPCNSINPSIWDZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


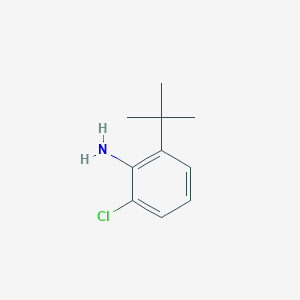
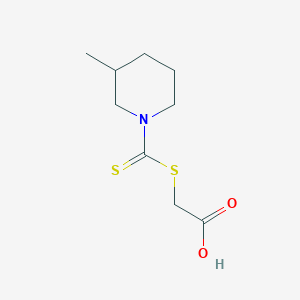
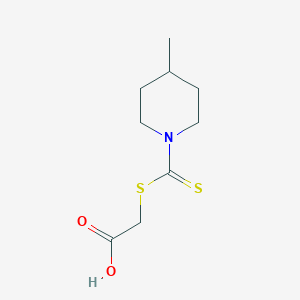
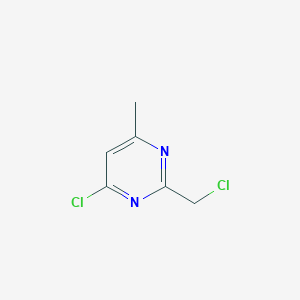
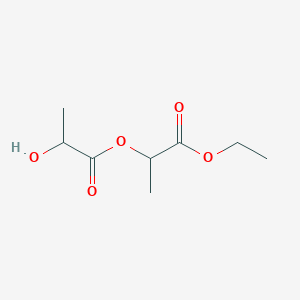
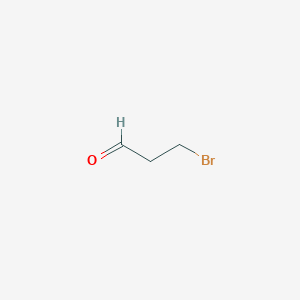
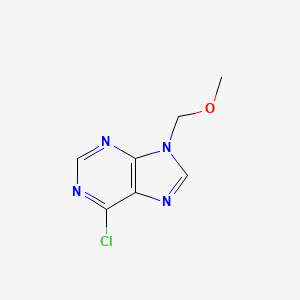
![4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3055483.png)
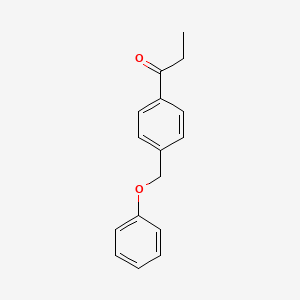
![2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B3055485.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-](/img/structure/B3055489.png)
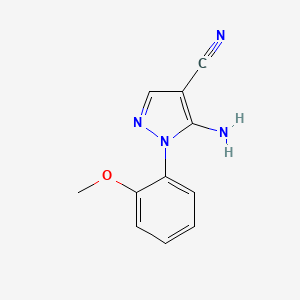
![1-(pyridin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3055493.png)
